3-(Bromomethyl)-5-fluorobenzo[d]isoxazole is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound is notable for its bromomethyl and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. Isoxazoles are of particular interest in medicinal chemistry due to their diverse biological properties, including antimicrobial and anti-inflammatory activities.
The compound can be synthesized through various methods that utilize different starting materials and reaction conditions. Research indicates that advancements in synthetic techniques have facilitated the efficient production of isoxazole derivatives, including 3-(Bromomethyl)-5-fluorobenzo[d]isoxazole.
This compound is classified as a heterocyclic organic compound, specifically an isoxazole derivative. Isoxazoles are often categorized based on their substituents and the position of these substituents on the ring structure, which can affect their chemical behavior and applications.
The synthesis of 3-(Bromomethyl)-5-fluorobenzo[d]isoxazole can be achieved through several methodologies:
In practice, these methods often require optimization of parameters such as temperature, solvent choice, and catalyst concentration to achieve optimal yields. For example, reaction conditions may include refluxing in organic solvents or employing microwave irradiation to accelerate reaction times .
The molecular structure of 3-(Bromomethyl)-5-fluorobenzo[d]isoxazole features a benzene ring fused with an isoxazole moiety. The bromomethyl group is attached at the 3-position while a fluorine atom is located at the 5-position.
3-(Bromomethyl)-5-fluorobenzo[d]isoxazole can participate in various chemical reactions due to its reactive substituents:
These reactions often require specific conditions such as the presence of bases or acids to facilitate the transformation while maintaining selectivity for desired products.
The mechanism by which 3-(Bromomethyl)-5-fluorobenzo[d]isoxazole exerts its biological effects involves several pathways:
Research on similar compounds suggests potential therapeutic applications that could be explored further through in vitro and in vivo studies.
Relevant analyses using techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy provide insights into structural confirmation and purity assessments.
The applications of 3-(Bromomethyl)-5-fluorobenzo[d]isoxazole span various fields:
The construction of the benzo[d]isoxazole core for 3-(bromomethyl)-5-fluoro derivatives relies heavily on regioselective [3+2] cycloadditions between halogenoximes and fluorinated dipolarophiles. This approach capitalizes on the inherent electronic bias introduced by fluorine atoms to control regiochemistry. As demonstrated in foundational work, chloroximes bearing ester, bromo, chloromethyl, or protected amino groups undergo metal-free cycloaddition with fluorinated alkenes (e.g., 2-bromo-3,3,3-trifluoroprop-1-ene) under mild basic conditions (NaHCO₃ in EtOAc) to afford 5-fluorinated isoxazole intermediates [1]. The reaction exhibits exceptional regioselectivity (>20:1) favoring the 3,5-disubstituted isoxazole isomer due to minimized steric repulsion between substituents in the transition state, as confirmed through quantum chemical calculations (RI-BP86 and RI-B97-D approximations) [1]. This selectivity is crucial for subsequent functionalization at the 3-position.
Table 1: Representative [3+2] Cycloaddition Substrates for Fluorinated Isoxazole Synthesis
Halogenoxime | Fluorinated Dipolarophile | Product (Regioisomer) | Yield (%) | Scale Demonstrated |
---|---|---|---|---|
R-CH₂-ONCl (R = CO₂Et) | 2-Bromo-3,3,3-trifluoropropene | 3-(Bromomethyl)-5-(trifluoromethyl)isoxazole | 69 | 100 g |
Aryl-ONCl | 2-Bromo-3,3,3-trifluoropropene | 3-Aryl-5-(trifluoromethyl)isoxazole | 40-74 | 150 g |
Amino acid-derived ONCl | 2-Bromo-3,3,3-trifluoropropene | 5-(Trifluoromethyl)isoxazole-3-yl-alanine derivatives | 40-95 | 130 g |
Dibromoxime | 2-Bromo-3,3,3-trifluoropropene | Isoxazoline Intermediate → Isoxazole | 61 (one-pot) | Multigram |
The scalability of this method is significant, with reactions successfully performed on up to 150 g scales without erosion of yield or regioselectivity [1]. The resulting 3-(halomethyl)-5-fluoroisoxazoles serve as direct precursors to the title compound via halogen exchange or functional group interconversion. Intramolecular variants using alkyne-tethered aldoximes (e.g., derived from salicylaldehydes) catalyzed by hypervalent iodine species offer an alternative route to the benzo-fused core, achieving yields up to 94% under optimized conditions (10 mol% 2-iodobenzoic acid, m-CPBA, p-TsOH, CH₂Cl₂, rt) [7].
Direct introduction of fluorine at the 5-position of pre-formed isoxazole cores represents a convergent strategy. This typically involves deoxofluorination of oxygen-containing precursors using specialized fluorinating agents. A critical pathway employs 5-hydroxymethylisoxazoles or 5-isoxazolecarbaldehydes, themselves synthesized via metal-free cycloaddition of propargylic alcohol with halogenoximes [1]. Treatment of 5-hydroxymethylisoxazoles with deoxofluorination reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) efficiently yields 5-fluoromethyl derivatives [1] [4].
Alternatively, 5-formylisoxazoles undergo smooth conversion to 5-(difluoromethyl)isoxazoles upon exposure to similar fluorinating conditions. The choice of reagent and solvent (commonly CH₂Cl₂ at 0°C to reflux) significantly impacts yield and purity, with Deoxo-Fluor often providing superior results for acid-sensitive substrates due to its lower propensity to generate HF as a byproduct. This method is particularly valuable for accessing fluorinated analogs of bioactive molecules like ABT-418 or ESI-09 [1]. Yields for these transformations typically range from 60% to 85%, influenced by the electron-withdrawing nature of adjacent substituents and the steric environment around the reaction center.
Table 2: Deoxofluorination Approaches to 5-Fluoromethylisoxazoles
Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Product | Typical Yield (%) |
---|---|---|---|---|---|
5-Hydroxymethylisoxazole | DAST | CH₂Cl₂ | 0 → rt | 5-(Fluoromethyl)isoxazole | 60-75 |
5-Hydroxymethylisoxazole | Deoxo-Fluor | CH₂Cl₂ | 0 → 40 | 5-(Fluoromethyl)isoxazole | 70-85 |
5-Formylisoxazole | DAST | CH₂Cl₂ | Reflux | 5-(Difluoromethyl)isoxazole | 55-70 |
5-Formylisoxazole | Deoxo-Fluor | THF | 60 | 5-(Difluoromethyl)isoxazole | 65-80 |
3-(Bromomethyl)-5-fluorobenzo[d]isoxazole is most directly synthesized via nucleophilic substitution on readily accessible 3-(halomethyl) precursors. This strategy leverages the high electrophilicity of the halomethyl group attached to the electron-deficient isoxazole ring. The preferred route involves substituting chlorine or bromine in 3-(chloromethyl)- or 3-(bromomethyl)-5-fluoroisoxazoles using halide sources under mild conditions. Potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates efficient halogen exchange, yielding the target bromomethyl compound [1] [2].
Solid-phase synthesis techniques offer advantages for generating diverse libraries. Resin-bound intermediates, such as those derived from Rink amide resin and 3-hydroxybenzoic acid, can be alkylated with bromomethyl ketones. Subsequent cyclization with hydroxylamine hydrochloride under microwave irradiation (DMF/i-PrOH, 90°C, 30 min) yields polymer-bound 3-(bromomethyl)isoxazoles, which are cleaved to release the final products in 50-70% yields [2]. This approach minimizes purification challenges and enables combinatorial chemistry. Furthermore, bromomethylisoxazoles serve as versatile alkylating agents for constructing complex molecules. For instance, they participate in N-alkylation of piperidine derivatives, a key step in synthesizing pharmaceuticals like risperidone derivatives, highlighting their utility as building blocks in medicinal chemistry [6].
Avoiding metal catalysts is crucial for pharmaceutical synthesis due to stringent purity requirements. Metal-free methods for constructing the benzo[d]isoxazole core include oxidative cyclizations mediated by hypervalent iodine species. Hydroxy(aryl)iodonium tosylate, generated in situ from 2-iodobenzoic acid, m-chloroperoxybenzoic acid (m-CPBA), and catalytic p-toluenesulfonic acid (p-TsOH), efficiently catalyzes the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes [7]. This method operates under mild conditions (dichloromethane, room temperature) and tolerates diverse functional groups (electron-donating/withdrawing substituents), affording condensed isoxazoles in yields up to 94% [7].
The mechanism involves ligand exchange between the active iodonium species (6) and the aldoxime (1), forming an iodonium intermediate (7). Elimination of 2-iodobenzoic acid and p-TsOH generates the nitrile oxide (8), which undergoes intramolecular [3+2] cycloaddition to furnish the bicyclic isoxazole product (3). The catalytic cycle is sustained by regeneration of 2-iodobenzoic acid and its reoxidation by m-CPBA [7]. Alternative green methodologies utilize deep eutectic solvents (e.g., choline chloride:urea) or ionic liquids (e.g., [BMIM]X) to facilitate the cyclocondensation of aldoximes or β-diketones with hydroxylamine, providing regioselective access to 3,5-disubstituted isoxazoles without metals or harsh reagents [3]. Ultrasound irradiation further enhances reaction efficiency in solvent-free or aqueous conditions, reducing reaction times and improving yields for 3-alkyl-5-arylisoxazoles [3].
Table 3: Metal-Free Cyclization Methods for Isoxazole Synthesis
Method | Reagents/Conditions | Substrate Scope | Key Advantages | Yield Range (%) |
---|---|---|---|---|
Iodine(III) Catalysis | 2-Iodobenzoic acid (10 mol%), m-CPBA, p-TsOH (cat.), CH₂Cl₂, rt | Alkyne/Alkene-tethered aldoximes | Mild conditions, high regioselectivity, catalytic oxidant | 40-94 |
Solid-Phase Synthesis | Rink amide resin, Bromomethyl ketones, DMFDMA, NH₂OH·HCl, microwave (120°C/90°C) | Resin-bound enaminoketones | Simplified purification, combinatorial access | 50-70 |
Deep Eutectic Solvents | Choline chloride:urea, Aldehyde, Alkyne, NH₂OH | Aldehydes & Terminal Alkynes | Recyclable solvent, no catalyst | 70-92 |
Ultrasound Promotion | Solvent-free, NH₂OH·HCl, 50-60°C, Ultrasonication | 1,3-Dicarbonyls or Enaminones | Rapid reaction (mins), high purity | 80-95 |
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1